molecular formula C14H12N4O3 B2670085 N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172941-25-1

N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Katalognummer B2670085
CAS-Nummer: 1172941-25-1
Molekulargewicht: 284.275
InChI-Schlüssel: CKLPYHQOKMDSED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds is usually confirmed by 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide” would depend on its specific structure. Similar compounds have a molecular weight around 263.25 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole derivatives, including N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, have been explored for their potential antimicrobial activities. For instance, the synthesis and in vitro antimicrobial activities of some pyrazolyl-1-carboxamide derivatives were investigated, highlighting the potential of these compounds as antimicrobials (Sharshira & Hamada, 2011). Moreover, additional studies have found that certain pyrazole derivatives exhibit potent antibacterial activity and selective inhibitory activity against bacterial topoisomerases, which are crucial for DNA replication (Tanitame et al., 2004).

Antitumor and Anticancer Properties

Pyrazole derivatives have been studied for their antitumor and anticancer properties. Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents indicates promising in vitro potency against drug-resistant strains, suggesting a potential role in antitubercular drug discovery (Tang et al., 2015). Additionally, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with some showing significant effects on cancer cells and DNA-binding interactions (Lu et al., 2014).

Antifungal and Antiviral Activities

The potential antifungal and antiviral activities of pyrazole derivatives have also been a subject of research. Novel pyrazole derivatives have been found to have promising antifungal activities against several phytopathogenic fungi, demonstrating the dual action modes of these compounds (Zhang et al., 2023). In addition, compounds such as pyrazolopyrimidines derivatives have been synthesized and evaluated for their antiviral activities, adding to their multifaceted potential in pharmaceutical applications (Rahmouni et al., 2016).

Antileishmanial Activity

Pyrazole derivatives have been investigated for their antileishmanial activities. For example, a study on the synthesis of indoloquinones containing a fused benzothiazole ring, a type of pyrazole derivative, revealed good inhibitory activity against Leishmania sp., indicating potential for developing treatments against leishmaniasis (Tapia et al., 2002).

Wirkmechanismus

The mechanism of action of such compounds can vary greatly depending on their specific structure and the context in which they are used. Some compounds in this class have been found to have biological activity, such as suppressing certain enzyme activities in in vitro experiments .

Safety and Hazards

The safety and hazards associated with a compound like “N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide” would depend on its specific structure and use. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-18-6-5-11(17-18)14(21)15-8-3-4-9-10(7-8)13(20)16-12(9)19/h3-7H,2H2,1H3,(H,15,21)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLPYHQOKMDSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.